![molecular formula C10H12N6O2 B7438171 N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide, also known as MET, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain ion channels and receptors. Specifically, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in neuronal signaling. Additionally, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to interact with a variety of other receptors, including GABA-A receptors and NMDA receptors.
Biochemical and Physiological Effects:
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has a variety of biochemical and physiological effects, including the inhibition of ion channels and receptors, as well as the inhibition of certain enzymes. Additionally, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in certain disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide in lab experiments is its specificity for certain ion channels and receptors. This can help to elucidate the mechanisms underlying various biological processes. However, one limitation of using N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide is its potential toxicity, particularly at high concentrations. Additionally, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide may have off-target effects on other ion channels and receptors, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research on N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide. One area of interest is the development of new cancer therapies based on the inhibition of tumor cell growth by N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide on ion channels and receptors. Finally, the potential therapeutic applications of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide in other disease states, such as neurodegenerative diseases, should be explored.
Méthodes De Synthèse
The synthesis of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide involves the reaction of 2-bromo-5-nitropyridine with sodium azide, followed by reduction with palladium on carbon and subsequent reaction with 2-bromoethyl methyl ether. The resulting intermediate is then reacted with tetrazole, and the final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been used in a variety of scientific research applications, particularly in the fields of neuroscience and cancer research. In neuroscience, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to inhibit the activity of certain ion channels, which can help to elucidate the mechanisms underlying neuronal signaling. In cancer research, N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been shown to inhibit the growth of certain tumor cell lines, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-18-7-6-16-10(13-14-15-16)12-9(17)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,12,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKCYFJUAKDOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclobutyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7438101.png)
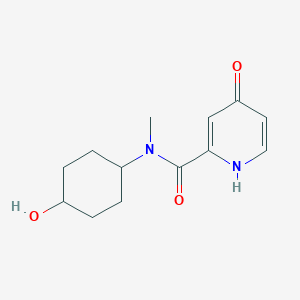
![2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid](/img/structure/B7438115.png)
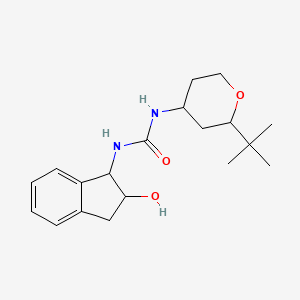
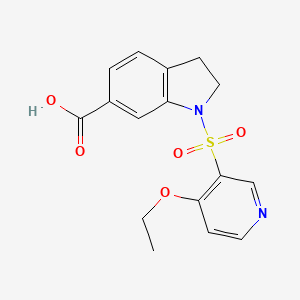
![[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)
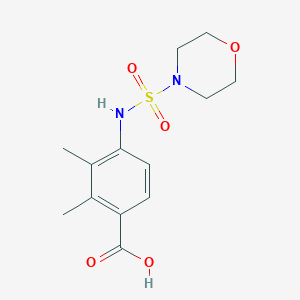
![3-[(2-Cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7438134.png)

![N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide](/img/structure/B7438150.png)
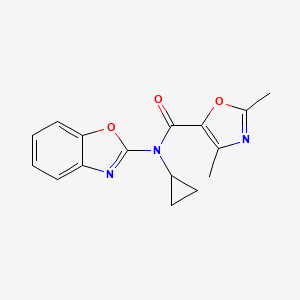
![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)